tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety attached to an azetidine ring, which is further substituted with a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation may be carried out using oxidizing agents like hydrogen peroxide, while reduction can be achieved using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the bromopyrimidine moiety.
tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate: This compound contains an amino group in addition to the bromopyrimidine moiety, which can affect its reactivity and applications.
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate:
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZUIFZNJXYTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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